What is Caffeine-d9 and its chemical properties?
What is Caffeine-d9 and its chemical properties?
Caffeine-d9 is a deuterated isotopologue of caffeine (B1668208), a molecule of significant interest in pharmacology and clinical analysis.[1][2] In this formulation, the nine hydrogen atoms present in the three methyl groups of the caffeine molecule are replaced by deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen.[1][3] This isotopic substitution, while rendering the molecule chemically and structurally identical to natural caffeine, significantly alters its pharmacokinetic profile, making it a valuable tool in research and development.[1][3]
This guide provides an in-depth overview of Caffeine-d9, its chemical properties, synthesis, analytical applications, and unique pharmacological characteristics for researchers, scientists, and drug development professionals.
Core Chemical Properties
Caffeine-d9, also known by its IUPAC name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, shares the fundamental xanthine (B1682287) backbone of caffeine.[1] Its physical and chemical identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione | [1] |
| Synonyms | d9-Caffeine, 3,7-Dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6-dione | [2][4] |
| CAS Number | 72238-8-5 | [1] |
| Chemical Formula | C₈HD₉N₄O₂ | [1][5] |
| Molar Mass | 203.25 g/mol | [1][4][5] |
| Appearance | White powder/crystalline solid | [4][6] |
| Melting Point | 234-237 °C | [6][7] |
| Isotopic Purity | ≥99 atom % D | [6] |
| Chemical Purity | >95% to 98% (by HPLC or CP) | [6][8] |
Synthesis and Experimental Protocols
The strategic replacement of hydrogen with deuterium (deuteration) is key to producing Caffeine-d9.[1] This process yields a variant with the same structure and physiochemical properties as caffeine but with modified pharmacokinetics.[1]
One-Step, Gram-Scale Synthesis from Xanthine
An efficient, gram-scale synthesis of Caffeine-d9 has been developed using xanthine and deuterated iodomethane (B122720) (CD₃I).[7][9] This method provides a high yield and is a significant improvement over previous multi-step or lower-yield procedures.[7]
Experimental Protocol:
-
Preparation of Dimsyl Sodium: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and anhydrous dimethyl sulfoxide (B87167) (DMSO). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% in mineral oil) is added slowly. The resulting suspension is stirred at 0 °C for 30 minutes to form the dimsyl sodium base.[7]
-
Reaction with Xanthine: The reaction mixture is warmed to room temperature, and xanthine is added. The mixture is stirred for 30 minutes.[7]
-
Deuteromethylation: Deuterated iodomethane (CD₃I) is added dropwise to the mixture over approximately 5 minutes. The reaction is then stirred for 24 hours at room temperature.[7]
-
Extraction and Purification: Water is added to the reaction, and the biphasic mixture is extracted three times with dichloromethane (B109758) (DCM). The combined organic layers are processed.[7]
-
Recrystallization: The crude product is recrystallized to yield pure Caffeine-d9. This protocol has been reported to achieve yields of up to 86%.[7][9]
Analytical Applications and Methodology
A primary and long-standing application of Caffeine-d9 is its use as an internal standard for the quantification of caffeine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its structural similarity ensures it co-elutes with caffeine during chromatography, while its higher molecular weight allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[1]
Quantification of Caffeine in Human Plasma via HPLC-ESI-MS/MS
This method is used for the pharmacokinetic analysis of caffeine and its primary metabolites.
Experimental Protocol:
-
Sample Preparation: 30 µL of a human plasma sample is mixed with 100 µL of a protein precipitation solution. This solution consists of methanol (B129727) containing a known concentration of Caffeine-d9 (e.g., 600 ng/mL), other internal standards if needed (like PAR-d3), and formic acid (e.g., 125 mM) to enhance analyte purity in the supernatant.[10]
-
Protein Precipitation: The plasma-methanol mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[10]
-
Analysis: A small volume (e.g., 10 µL) of the resulting supernatant is injected into the HPLC-ESI-MS/MS system for analysis.[10] The ratio of the analyte (caffeine) peak area to the internal standard (Caffeine-d9) peak area is used to calculate the concentration of caffeine in the original sample.
Pharmacokinetics and Metabolism
The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes C-D bonds harder for metabolic enzymes to break, thus altering the drug's metabolism.[11]
In humans, Caffeine-d9 exhibits a significantly different pharmacokinetic profile compared to an equivalent molar dose of caffeine.[9][12]
| Pharmacokinetic Parameter | Caffeine-d9 vs. Caffeine (Human Data) | Source |
| Tmax (Time to Peak Concentration) | Similar | [12][13] |
| Cmax (Peak Plasma Concentration) | 29% - 43% Higher | [1][9] |
| AUC (Total Exposure) | 4 to 5-fold Higher | [1][9][13] |
| Metabolite Exposure (Paraxanthine, Theobromine, Theophylline) | 5 to 10-fold Reduction | [1][9] |
This altered metabolism results in a prolonged systemic exposure to the parent compound (Caffeine-d9) and a substantial reduction in the formation of its primary active metabolites, including paraxanthine, theobromine, and theophylline.[1][9] This suggests that Caffeine-d9 could offer longer-lasting effects with less exposure to downstream metabolites that may contribute to side effects.[9][13]
Pharmacodynamics and Safety
Pharmacodynamics: Despite its altered metabolism, Caffeine-d9 retains the same fundamental mechanism of action as caffeine. It functions as an antagonist at all four adenosine (B11128) receptor subtypes (A₁, A₂A, A₂B, and A₃) with an affinity similar to that of conventional caffeine.[1] This means it produces the same central nervous system stimulant effects.[1]
Safety and Toxicology: Safety studies have shown Caffeine-d9 to be non-genotoxic in both the Ames bacterial reverse mutation assay and mammalian cell micronucleus assays.[1][9] In human clinical studies, it was well-tolerated and demonstrated a safety profile comparable to that of conventional caffeine.[1]
References
- 1. d9-Caffeine - Wikipedia [en.wikipedia.org]
- 2. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Our Patented d9-Caffeine Technology | d9 Designs⢠[d9designs.com]
- 4. Caffeine-d9 | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 咖啡因-(三甲基-d9) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. Caffeine-d9 | TRC-C080102-2.5MG | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]
- 13. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine | Financial Post [financialpost.com]
